1-Azabicyclo[3.3.1]nonan-4-one chemical structure and properties
1-Azabicyclo[3.3.1]nonan-4-one chemical structure and properties
An In-Depth Technical Guide to 1-Azabicyclo[3.3.1]nonan-4-one: A Versatile Scaffold for Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Abstract
The 1-azabicyclo[3.3.1]nonan-4-one core represents a pivotal structural motif in the landscape of medicinal chemistry and drug development. Its rigid, bicyclic framework offers a unique three-dimensional arrangement of functional groups, making it an attractive scaffold for the design of novel therapeutic agents. This guide provides a comprehensive technical overview of 1-azabicyclo[3.3.1]nonan-4-one, encompassing its chemical structure, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its role as a versatile building block in the development of compounds with significant biological activities, most notably as muscarinic receptor antagonists. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and organic synthesis.
Core Molecular Structure and Properties
1-Azabicyclo[3.3.1]nonan-4-one is a bicyclic organic compound featuring a nitrogen atom at the bridgehead position (position 1) and a ketone functional group at position 4.[1] This specific arrangement of atoms confers a rigid, conformationally constrained structure that is of great interest in the design of molecules intended to interact with specific biological targets.[1]
Structural Elucidation and Key Identifiers
The fundamental structure of 1-azabicyclo[3.3.1]nonan-4-one is defined by two fused six-membered rings. The nitrogen at position 1 introduces a tertiary amine functionality, while the carbonyl group at position 4 provides a site for a wide array of chemical transformations.[1] This structure is isomeric with other azabicyclo[3.3.1]nonanones, such as the 9-azabicyclo[3.3.1]nonan-3-one, and it is crucial to distinguish between these isomers as the positioning of the nitrogen and ketone groups dramatically influences the molecule's chemical and biological properties.[1]
| Property | Value |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol [1] |
| IUPAC Name | 1-azabicyclo[3.3.1]nonan-4-one[1] |
| CAS Number | 61108-24-5[1] |
| Canonical SMILES | C1CC2CN(C1)CCC2=O[1] |
| InChI Key | SAFJJNGLNXXSMQ-UHFFFAOYSA-N[1] |
Physicochemical Properties
While specific experimental data for the melting point, boiling point, and solubility of the parent 1-azabicyclo[3.3.1]nonan-4-one are not extensively reported in publicly available literature, its general properties can be inferred from its structure and data on related compounds. It is known to be a solid at room temperature.[1] The presence of the tertiary amine imparts basic properties, while the ketone group allows it to participate in typical carbonyl reactions.[1]
Synthesis of the 1-Azabicyclo[3.3.1]nonan-4-one Scaffold
The synthesis of the 1-azabicyclo[3.3.1]nonan-4-one core and its derivatives has been approached through several strategic routes. A prevalent and effective method involves the construction of the bicyclic system from substituted pyridine precursors.
Synthetic Pathway from 2,5-Disubstituted Pyridines
A well-documented approach to C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones commences with 2,5-disubstituted pyridines.[2] This multi-step synthesis highlights key organic transformations that are fundamental to building such complex heterocyclic systems.
The general workflow can be visualized as follows:
Caption: Synthetic workflow for C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones.
Representative Experimental Protocol
Step 1: Pyridine Reduction to Piperidine
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Method A (Catalytic Hydrogenation): A solution of the 2,5-disubstituted pyridine in an appropriate solvent is subjected to catalytic reduction using an agent like platinum oxide (PtO₂) under a hydrogen atmosphere. This method can sometimes lead to the cleavage of substituents.
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Method B (N-Oxide Reduction): To circumvent potential side reactions, the pyridine can first be treated with meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine N-oxide. Subsequent reduction, for instance with ammonium formate in the presence of palladium on carbon (Pd-C) followed by sodium cyanoborohydride (NaBH₃CN), yields the desired piperidine with higher overall yields (around 57% in some reported cases).[2][3]
Step 2: Michael Addition
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The resulting substituted piperidine is then reacted with ethyl acrylate. This reaction proceeds via a Michael addition, where the secondary amine of the piperidine adds to the α,β-unsaturated ester.
Step 3: Dieckmann Cyclization
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The product from the Michael addition undergoes an intramolecular condensation known as the Dieckmann cyclization. This base-catalyzed reaction forms a β-keto ester, creating the second ring of the bicyclic system. This step typically results in a diastereomeric mixture of 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes, which can be separated chromatographically.[2]
Step 4: Acid Decarboxylation
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The purified bicyclic β-keto ester is then subjected to acidic conditions. This leads to hydrolysis of the ester and subsequent decarboxylation, yielding the final C(8) substituted 1-azabicyclo[3.3.1]nonan-4-one.[2]
Chemical Reactivity and Derivatization
The 1-azabicyclo[3.3.1]nonan-4-one scaffold is a versatile platform for further chemical modifications, primarily at the ketone and nitrogen positions.
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Reactions at the Carbonyl Group: The ketone at C-4 can undergo a range of standard carbonyl reactions. For instance, it can be reduced to the corresponding alcohol (1-azabicyclo[3.3.1]nonan-4-ol) using reducing agents like sodium borohydride. It can also be converted to oximes by reaction with hydroxylamine, which can be valuable for creating libraries of bioactive compounds.[1]
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N-Substitution: The bridgehead nitrogen atom can be functionalized to introduce various substituents, which can significantly modulate the compound's biological activity and physicochemical properties.[1]
Spectroscopic Characterization
Definitive spectroscopic data (¹H NMR, ¹³C NMR, IR) for the unsubstituted 1-azabicyclo[3.3.1]nonan-4-one are not widely published. However, data from isomers and derivatives provide a basis for expected spectral features.
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NMR Spectroscopy: For the isomeric 1-azabicyclo[3.3.1]nonan-2-one, ¹H NMR spectra show complex multiplets in the aliphatic region, with protons adjacent to the nitrogen and carbonyl groups appearing at lower fields.[4] In derivatives of the 1-azabicyclo[3.3.1]nonan-4-one scaffold, ¹³C NMR has been shown to be a powerful tool for determining the stereochemistry of substituents, particularly at the C(8) position.[2][3]
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Mass Spectrometry: Mass spectrometry is a key technique for confirming the molecular weight of 1-azabicyclo[3.3.1]nonan-4-one. The molecular ion peak would be expected at an m/z corresponding to its molecular weight of 139.19 g/mol .[1] Predicted mass spectral data for various adducts, such as [M+H]⁺, are also available in chemical databases.
Applications in Medicinal Chemistry
The rigid bicyclic nature of the 1-azabicyclo[3.3.1]nonane framework makes it an important pharmacophore in drug discovery. This scaffold has been explored for a variety of therapeutic targets.
Muscarinic Receptor Antagonists
The most prominent application of the 1-azabicyclo[3.3.1]nonan-4-one scaffold is in the development of muscarinic receptor antagonists.[2] Derivatives of this core structure have been synthesized and shown to bind with high affinity to human M1-M5 muscarinic receptors.[2] For example, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene, a direct precursor to a substituted 4-one, displayed high affinity for all five muscarinic receptor subtypes and functioned as an antagonist.[2] Such compounds serve as valuable lead structures for the development of drugs targeting conditions involving the cholinergic system.
Broader Therapeutic Potential
The larger family of azabicyclo[3.3.1]nonane derivatives has been investigated for a wide range of biological activities, suggesting potential for the 1-aza-4-one scaffold as well. These activities include:
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Analgesic and anesthetic properties[1]
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Anticancer potential[1]
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Antibacterial and antifungal activities[1]
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Anti-inflammatory effects[1]
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Applications in treating neurodegenerative and psychotic disorders[1]
The structure-activity relationship (SAR) for some 3-azabicyclo[3.3.1]nonanone derivatives has shown that the type and position of substituents on aryl rings can significantly influence antimicrobial activity.[1]
Caption: Medicinal chemistry applications of the 1-azabicyclo[3.3.1]nonane scaffold.
Safety and Handling
Conclusion and Future Directions
1-Azabicyclo[3.3.1]nonan-4-one is a structurally compelling and synthetically accessible scaffold with proven utility in medicinal chemistry, particularly in the development of muscarinic receptor antagonists. Its rigid conformation provides a fixed orientation for appended functional groups, facilitating rational drug design. While there is a need for more comprehensive characterization of the parent compound's physical and spectroscopic properties, the existing literature on its derivatives clearly demonstrates its value. Future research will likely focus on developing more efficient and stereoselective synthetic routes, exploring a broader range of biological targets, and creating novel derivatives with enhanced therapeutic profiles.
References
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Tidwell, T. T., & Harrison, A. G. (2011). 1-Azabicyclo[3.3.1]nonan-2-one: Nitrogen Versus Oxygen Protonation. The Journal of Organic Chemistry, 76(11), 4466–4475. [Link]
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Kim, M. G., Bodor, E. T., Wang, C., Harden, T. K., & Kohn, H. (2003). C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 46(11), 2216–2226. [Link]
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Sci-Hub. (n.d.). C(8) Substituted 1-Azabicyclo[3.3.1]non-3-enes and C(8) Substituted 1-Azabicyclo[3.3.1]nonan-4-ones: Novel Muscarinic Receptor Antagonists. Retrieved from [Link]
